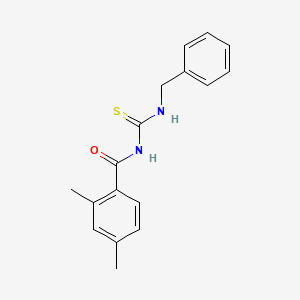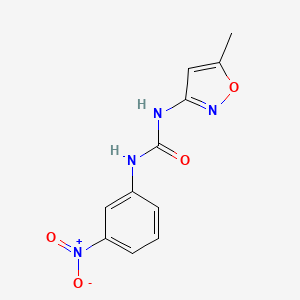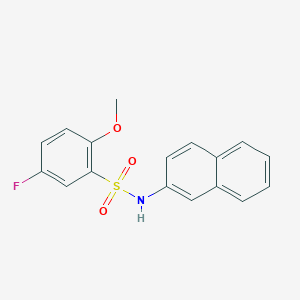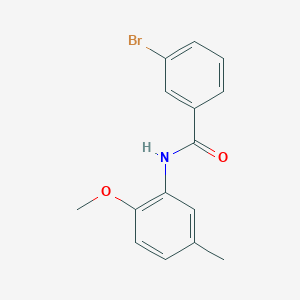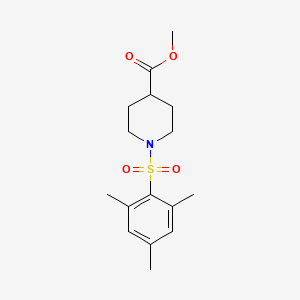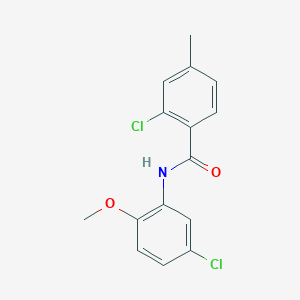![molecular formula C21H25NO2 B5817180 (E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE](/img/structure/B5817180.png)
(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a propenamide backbone with tert-butyl and methoxy-methylphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE typically involves the reaction of 4-(tert-butyl)benzaldehyde with 2-methoxy-5-methylaniline in the presence of a base, followed by a condensation reaction to form the propenamide structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the propenamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-[4-(METHYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE
- (E)-3-[4-(ETHYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE
- (E)-3-[4-(ISOPROPYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-3-[4-(TERT-BUTYL)PHENYL]-N-(2-METHOXY-5-METHYLPHENYL)-2-PROPENAMIDE is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with molecular targets. This structural feature distinguishes it from similar compounds and contributes to its specific properties and applications.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-15-6-12-19(24-5)18(14-15)22-20(23)13-9-16-7-10-17(11-8-16)21(2,3)4/h6-14H,1-5H3,(H,22,23)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOOCNRRBDQIHY-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
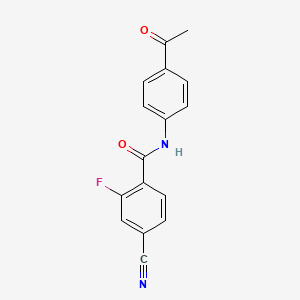
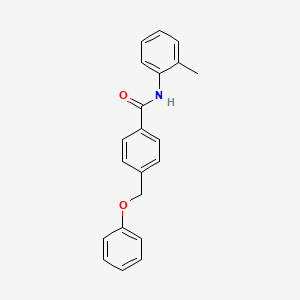
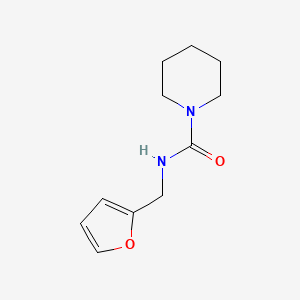
![3,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5817143.png)
![N-methyl-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B5817149.png)
![3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2-ETHYLPHENYL)BENZAMIDE](/img/structure/B5817161.png)
![2-{(Z)-1-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE](/img/structure/B5817176.png)
